

# Structure and molecular weight of 6-chloro-2,4-dinitroaniline.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Chloro-4,6-dinitroaniline

Cat. No.: B165296

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## In-Depth Technical Guide: 6-Chloro-2,4-dinitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and associated experimental data for 6-chloro-2,4-dinitroaniline. It is intended to serve as a core resource for professionals in research and development.

### Chemical Identity and Properties

6-Chloro-2,4-dinitroaniline, with the CAS Number 3531-19-9, is a yellow crystalline powder.<sup>[1]</sup> It is primarily utilized as an intermediate in the synthesis of disperse dyes.<sup>[2]</sup> The compound is also known by its IUPAC name, **2-chloro-4,6-dinitroaniline**.<sup>[3]</sup>

### Molecular Structure and Weight

The fundamental chemical and physical properties of 6-chloro-2,4-dinitroaniline are summarized in the table below.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>4</sub> ClN <sub>3</sub> O <sub>4</sub>	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	217.57 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	2-chloro-4,6-dinitroaniline	<a href="#">[3]</a>
CAS Number	3531-19-9	<a href="#">[1]</a>
Appearance	Yellow solid/powder	<a href="#">[1]</a>
Melting Point	157-159 °C	<a href="#">[1]</a>
Linear Formula	ClC <sub>6</sub> H <sub>2</sub> (NO <sub>2</sub> ) <sub>2</sub> NH <sub>2</sub>	<a href="#">[1]</a>

A visualization of the molecular structure is provided below.

Caption: Chemical structure of 6-chloro-2,4-dinitroaniline.

## Spectroscopic and Crystallographic Data

Spectroscopic and crystallographic data are crucial for the unequivocal identification and characterization of a chemical compound.

### Spectroscopic Data

While full spectra are best viewed in their original formats, a summary of available spectroscopic data is presented below.

Data Type	Details	Source
GC-MS	Data available from the NIST Mass Spectrometry Data Center.	[3]
LC-MS	Data available.	[3]
<sup>13</sup> C NMR	Spectra available from John Wiley & Sons, Inc.	[3]
FTIR	KBr wafer technique data available from Maybridge Chemical Company Ltd.	[3]
ATR-IR	Data available from Sigma-Aldrich.	[3]

## Crystallographic Data

6-chloro-2,4-dinitroaniline is known to exist in three polymorphic forms, which can be distinguished by their mechanical properties.[1] Detailed crystal structure data is available through the Cambridge Crystallographic Data Centre (CCDC).

Polymorph	CCDC Number	Associated DOI
Form I	260455	10.1039/b500712g
Form II	-	-
Form III	-	-

## Experimental Protocols

Detailed methodologies for the synthesis of 6-chloro-2,4-dinitroaniline are outlined in various patents. Below are summaries of two distinct synthesis protocols.

### Protocol 1: Chlorination with Chlorine and Sodium Chlorate

This method is described as a clean production process.

- Step 1: Pulping and Initial Chlorination
  - Disperse 2,4-dinitroaniline into a hydrochloric acid solution (e.g., 18% concentration) in a reaction flask equipped with a stirrer and thermometer.
  - After stirring to create a slurry, slowly introduce chlorine gas while maintaining the temperature between 20-40°C.
- Step 2: Secondary Chlorination
  - Following the initial chlorination, raise the temperature to 40°C.
  - Gradually add a sodium chlorate solution (e.g., 30%) over a period of 1.5 hours, allowing the reaction temperature to rise to 40-55°C.
- Step 3: Work-up
  - After the reaction is complete, filter the mixture.
  - Wash the resulting solid with water to obtain 6-chloro-2,4-dinitroaniline. The mother liquor can be recycled.

## Protocol 2: Chlorination using 1,3-dichloro-5,5-dimethylhydantoin

This process utilizes an alternative chlorinating agent.

- Step 1: Pulping
  - Dissolve 2,4-dinitroaniline in an organic solvent such as ethyl acetate in a reaction kettle.
  - Add a small amount of an acid solution (e.g., 8% hydrochloric acid).
  - Stir the mixture at an elevated temperature (e.g., 55°C) for 1 hour to form a puree.
- Step 2: Chlorination

- Add 1,3-dichloro-5,5-dimethylhydantoin in batches to the slurry while maintaining the temperature at 55°C. The addition is typically carried out over 1 hour.
- Continue the reaction for an additional hour after the addition is complete.
- Step 3: Post-treatment
  - Concentrate the reaction mixture to remove a portion of the solvent.
  - Cool the mixture to room temperature and filter.
  - Wash the filter cake with purified water until the pH is neutral (6-7).
  - Dry the product to obtain 6-chloro-2,4-dinitroaniline.

## Biological Activity and Pathways

Contrary to what might be expected for a molecule with potential applications in drug development, 6-chloro-2,4-dinitroaniline is not known to be involved in specific mammalian signaling pathways. Its primary biological effects are associated with toxicity and a mechanism of action shared with other dinitroaniline compounds.

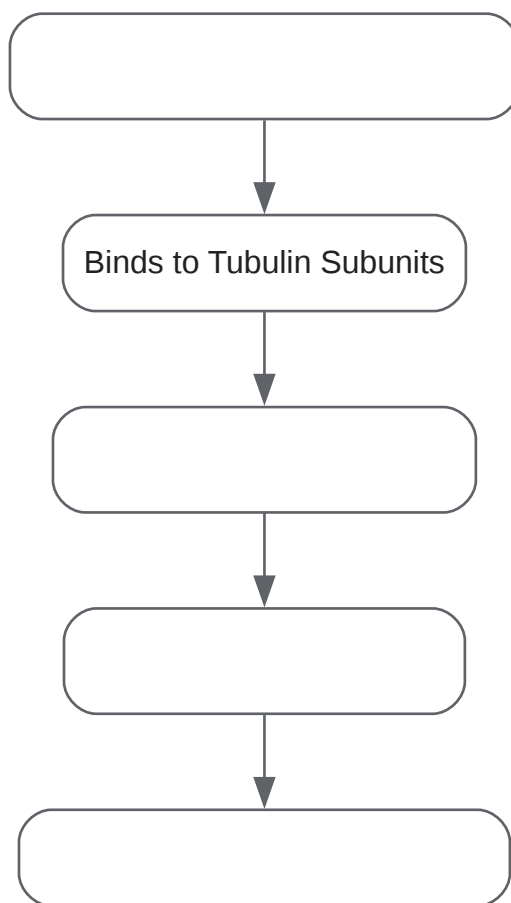
## Toxicological Profile

Exposure to 6-chloro-2,4-dinitroaniline can lead to methemoglobinemia, a condition characterized by a reduced ability of red blood cells to carry oxygen.<sup>[5]</sup> Symptoms of overexposure can include dizziness, headache, cyanosis (bluish skin), and rapid heart rate.<sup>[5]</sup>

## Mechanism of Action: Tubulin Binding

Dinitroaniline compounds are recognized for their ability to bind to tubulin, the protein subunit of microtubules. This interaction disrupts microtubule polymerization. While this property makes them effective as herbicides by inhibiting cell division in plants, it also points to a potential mechanism of cytotoxicity in other organisms.

The logical relationship of this mechanism is depicted below.



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Caption: Mechanism of action for dinitroaniline compounds.

## Bacterial Degradation Pathway

While not a signaling pathway, the biodegradation of related compounds has been studied. For instance, the bacterium *Rhodococcus* sp. can metabolize 2-chloro-4-nitroaniline. The degradation is initiated by a flavin-dependent monooxygenase that removes the nitro group.<sup>[6]</sup> This is followed by the action of an aniline dioxygenase.<sup>[6]</sup> This highlights a potential bioremediation pathway for this class of compounds.

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- To cite this document: BenchChem. [Structure and molecular weight of 6-chloro-2,4-dinitroaniline.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165296#structure-and-molecular-weight-of-6-chloro-2-4-dinitroaniline]

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